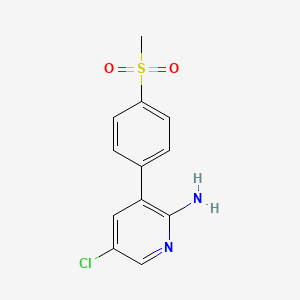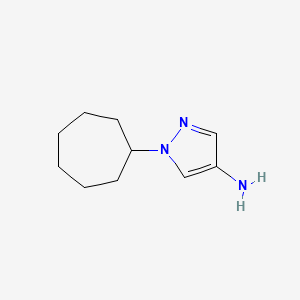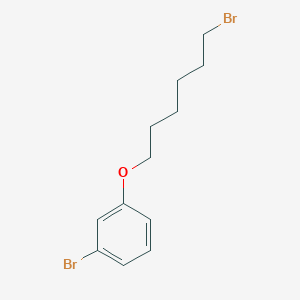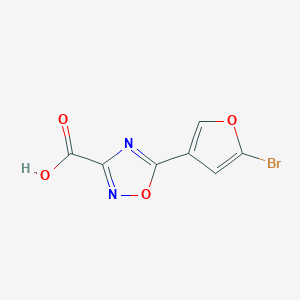
5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-amine is a chemical compound with the molecular formula C12H11ClN2O2S and a molecular weight of 282.75 g/mol This compound is known for its unique structural features, which include a chloro-substituted pyridine ring and a methylsulfonyl-substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction conditions often include the use of solvents such as methanol and the addition of p-toluenesulfonic acid (TsOH) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and the reaction parameters such as temperature, pressure, and reaction time may be carefully controlled to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted pyridine compounds.
Applications De Recherche Scientifique
5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects . For example, it may inhibit cyclooxygenase-2 (COX-2) enzymes, which are involved in the inflammatory response . The inhibition of these enzymes can result in reduced inflammation and pain.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-(Methylsulfonyl)phenyl)imidazo[1,2-a]pyridine: This compound is a selective COX-2 inhibitor with similar anti-inflammatory properties.
5-(3-(Methylsulfonyl)phenyl)-3-(4-methylsulfonyl)phenylpyridine: This compound has been studied for its potential anti-malarial activity.
Uniqueness
5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H11ClN2O2S |
|---|---|
Poids moléculaire |
282.75 g/mol |
Nom IUPAC |
5-chloro-3-(4-methylsulfonylphenyl)pyridin-2-amine |
InChI |
InChI=1S/C12H11ClN2O2S/c1-18(16,17)10-4-2-8(3-5-10)11-6-9(13)7-15-12(11)14/h2-7H,1H3,(H2,14,15) |
Clé InChI |
OHMABNSULLRDKB-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(N=CC(=C2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13065603.png)



![tert-Butyl 3-fluoro-1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B13065626.png)
![(1S)-1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine](/img/structure/B13065627.png)
![7a-(4-Methylphenyl)-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B13065629.png)



